Theoretical Yield & Mechanistic Determinants of O-to-N Acyl Migration in Serine Derivatives
Theoretical Yield & Mechanistic Determinants of O-to-N Acyl Migration in Serine Derivatives
The following technical guide details the theoretical yield, mechanistic determinants, and experimental protocols for O-to-N acyl migration in serine derivatives.
[1]
Executive Summary
The O-to-N acyl migration (or shift) is a thermodynamically driven isomerization where an acyl group moves from the
However, the observed yield and kinetics are strictly gated by pH, steric hindrance, and solvent conditions.[1] This guide provides the mechanistic grounding to predict yields and a self-validating protocol to quantify the migration efficiency.
Part 1: Mechanistic Foundations[1][2]
The Thermodynamic Driver
The migration proceeds through a 5-membered cyclic tetrahedral intermediate (oxazolidine derivative).[1] The reaction is driven by the difference in resonance stabilization energy between the ester and the amide.
-
O-Acyl (Ester): Lower resonance stabilization; susceptible to nucleophilic attack.[1]
-
N-Acyl (Amide): High resonance stabilization; chemically robust.[1]
Because the amide is the thermodynamic sink, the reverse reaction (N-to-O) is negligible under physiological conditions, occurring only under strong acidic catalysis (e.g., HF or concentrated TFA) which protonates the amide nitrogen, disrupting resonance.[1]
The Kinetic Gate: pH Dependence
The rate-limiting step is the nucleophilic attack of the
-
Acidic pH (pH < 4): The amine is protonated (
).[1] The nucleophile is sequestered.[1] The O-acyl species is kinetically trapped and stable.[1] -
Neutral/Basic pH (pH > 7): The amine deprotonates (
for N-terminal Ser).[1] Migration is triggered.[1][3][4]
Visualization of the Pathway
The following diagram illustrates the molecular mechanism and the pH-gated transition.
Figure 1: Mechanistic pathway of O-to-N acyl migration.[1] The reaction is unidirectional under physiological conditions.
Part 2: Factors Influencing Yield[1]
While the theoretical yield is quantitative, experimental deviations occur due to competing side reactions.[1]
| Factor | Impact on Yield | Mechanism of Yield Loss |
| Hydrolysis | Reduces Yield | At high pH (>10), hydroxide ions may compete with the amine for the ester carbonyl, leading to permanent cleavage (hydrolysis) rather than migration.[1] |
| Steric Hindrance | Slows Kinetics | Bulky acyl groups (e.g., Val, Ile) or N-methylation on the serine amine can retard the formation of the 5-membered intermediate, allowing hydrolysis to compete. |
| Buffer Nucleophiles | Reduces Yield | Primary amine buffers (e.g., Tris) can theoretically perform aminolysis on the ester, though this is rare if the intramolecular reaction is fast (effective molarity effect).[1] |
| Oxidation | Negligible | Serine is generally resistant to oxidation under migration conditions.[1] |
Part 3: Self-Validating Experimental Protocol
Objective: Induce and quantify O-to-N acyl migration in a synthesized Serine-derivative peptide. Pre-requisite: The peptide is synthesized as the O-acyl isopeptide (often stored as a TFA salt to prevent premature migration).[1]
Reagents & Setup
-
Stock Solution: 1 mM O-acyl peptide in 0.1% TFA/Water (pH ~2).
-
Migration Buffer: 50 mM Sodium Phosphate (NaPi) or PBS, pH 7.4.[1]
-
Quench Solution: 5% TFA in Acetonitrile.
-
Analysis: RP-HPLC (C18 column) and LC-MS.
Step-by-Step Workflow
Step 1: Baseline Validation (T=0)
-
Inject the acidic Stock Solution into the HPLC.[1]
-
Validation Criteria: Single peak corresponding to the O-acyl species.[1][4] Mass spectrum must match
.[1] -
Note: O-acyl peptides typically elute later than their N-acyl counterparts due to the protonated amine making them slightly more hydrophilic/charged? Correction: O-acyl isopeptides have a charged amine (
) at acidic pH, but the ester is less polar than the amide bond? Actually, O-acyl peptides are often more hydrophilic because of the free amine charge, leading to earlier elution than the N-acyl form in many gradients, but this varies.[1] Crucially , the retention time will shift.[1]
Step 2: Induction of Migration
-
Dilute Stock Solution 1:10 into Migration Buffer (Final pH should be ~7.4).[1]
-
Incubate at 25°C or 37°C.
-
Self-Validation: Check pH using a micro-probe to ensure buffering capacity was sufficient to neutralize the TFA stock.[1]
Step 3: Kinetic Monitoring
-
At defined intervals (e.g., 1, 5, 15, 30, 60 min), remove an aliquot.
-
Immediately add Quench Solution (lowers pH < 3) to freeze the reaction.[1]
Step 4: Quantification & Yield Calculation
-
Integrate the area under the curve (AUC) for the starting material (O-acyl) and product (N-acyl).[1]
-
Calculation:
[1] -
Mass Balance Check: The total AUC should remain constant throughout the time course.[1] A decrease in total AUC implies precipitation or non-specific adsorption.[1]
Experimental Workflow Diagram
Figure 2: Experimental workflow for monitoring O-to-N acyl migration with built-in validation loops.
Part 4: Case Studies & Applications
Prodrug Activation (Paclitaxel Derivatives)
Researchers have utilized the O-to-N shift to create water-soluble prodrugs of Paclitaxel.[1][6][7] By attaching an auxiliary via an ester linkage to a serine-like motif, the drug remains inactive (O-acyl).[1] Upon injection into the blood (pH 7.4), the shift occurs, releasing the active amide drug.
-
Reported Yield: Quantitative conversion observed in vitro.[1]
-
Half-life: Tunable from minutes to hours based on steric bulk around the serine.[1]
"Switch" Peptides for Difficult Syntheses
Certain peptides (e.g., Amyloid
-
Protocol: Synthesize O-acyl form
Purify Dissolve in pH 7.4 buffer. -
Result: The peptide spontaneously rearranges to the native N-acyl form and folds/aggregates in situ.[1] This technique allows the synthesis of sequences that are otherwise impossible to purify.[1]
References
-
Kinetics of the O-to-N acyl migration reaction. Source: ResearchGate URL:[1][3][4][8][Link]
-
The N-to-O and O-to-N acyl migration and isoacyl structural motif. Source: ResearchGate URL:[1][3][4][8][Link]
-
Traceless chemical ligation from S-, O-, and N-acyl isopeptides. Source: National Institutes of Health (PubMed) URL:[1][Link]
-
O-N intramolecular acyl migration reaction in the development of prodrugs. Source: PubMed URL:[1][Link]
-
Native Chemical Ligation: A Boon to Peptide Chemistry. Source: PubMed Central URL:[1][Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Late‐Stage Intermolecular O‐Peptidylation Protocol Enabled by Sequential Acyl Transfer on Thiol‐Incorporated Threonine Followed by Desulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the O-N intramolecular acyl migration reaction in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
